Estrone sulfate-d5 (sodium) is a stable isotope-labeled derivative of estrone sulfate, a significant steroid hormone involved in various physiological processes. Estrone sulfate itself is a biologically inactive form of estrogen that circulates in the bloodstream and can be converted into active estrogens, such as estradiol. The sodium salt form enhances its solubility and stability, making it suitable for various scientific applications.
Estrone sulfate-d5 (sodium) is synthesized from estrone through a sulfonation process, where a deuterium label is incorporated to create the d5 variant. This compound is often derived from synthetic pathways rather than natural sources, ensuring consistency and purity for research purposes.
Estrone sulfate-d5 (sodium) falls under the category of steroid hormones and is classified specifically as an estrogen sulfate. It is recognized in chemical databases with the identifier C18H21NaO5S and has been assigned the PubChem CID 139025465.
The synthesis of estrone sulfate-d5 (sodium) typically involves the following steps:
These steps may vary slightly based on specific laboratory protocols but generally adhere to established organic synthesis techniques.
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving high yields and purity. Typically, reactions are monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Estrone sulfate-d5 (sodium) features a steroid backbone characteristic of estrogens, with a sulfate group attached at the C3 position. The incorporation of deuterium modifies its mass without altering its chemical behavior significantly.
This representation highlights the key functional groups present in the molecule.
Estrone sulfate-d5 (sodium) can participate in various chemical reactions typical of steroid sulfates:
The kinetics of these reactions can be studied using mass spectrometry or nuclear magnetic resonance spectroscopy to track changes in concentration and structure over time.
Estrone sulfate-d5 (sodium) primarily acts as a reservoir for active estrogens in circulation. Upon hydrolysis by sulfatase enzymes, it releases estrone, which can then be converted into estradiol by aromatase enzymes in target tissues.
Research indicates that this conversion process is crucial for maintaining estrogen levels in postmenopausal women and plays a role in various physiological functions such as bone density regulation and cardiovascular health.
Relevant analyses often include spectroscopic methods to confirm purity and identity.
Estrone sulfate-d5 (sodium) has several important applications in scientific research:
These applications underscore its significance in both clinical diagnostics and biomedical research, particularly concerning hormone-related conditions.
Estrone sulfate-d5 (sodium) serves as an indispensable biochemical tool for investigating steroid sulfatase (STS) kinetics and tissue-specific expression. This deuterium-labeled analog features five deuterium atoms at positions 6,6,7,7,9 of the estrone molecule, creating a distinct mass signature (+5 Da) while preserving the steric and electronic properties of native estrone sulfate [1] . The compound's molecular structure (C₁₈H₁₆D₅NaO₅S; MW: 377.44 g/mol) enables precise tracking of metabolic transformations through mass spectrometry [1] [8]. Researchers leverage this tracer to quantify STS-mediated desulfation rates in human tissues, particularly in hormone-dependent cancers where STS overexpression converts inert estrone sulfate into biologically active estrone – a direct precursor to estradiol [3] [9]. The deuterium labeling prevents isotopic exchange in vivo, ensuring accurate measurement of reaction velocities and enzyme inhibition kinetics when evaluating novel STS inhibitors like irosustat [3] [9].
Table 1: Molecular Properties of Estrone Sulfate-d5 (Sodium)
| Property | Specification | Research Utility |
|---|---|---|
| CAS Number | 2734919-86-7 | Compound identification and regulatory compliance |
| Molecular Formula | C₁₈H₁₆D₅NaO₅S | Mass spectrometry differentiation |
| Molecular Weight | 377.44 g/mol | Quantification in biological matrices |
| Deuterium Positions | 6,6,7,7,9 | Metabolic stability and tracer kinetics |
| Sodium Counterion | Enhances aqueous solubility | In vitro assay compatibility |
The application of estrone sulfate-d5 in stable isotope dilution mass spectrometry (SID-MS) has revolutionized the precision of estrogen metabolism research. This technique utilizes the deuterated compound as an internal standard to correct for analyte losses during sample preparation and matrix effects during ionization [9]. When spiked into biological samples (plasma, tissue homogenates), estrone sulfate-d5 permits absolute quantification of endogenous sulfated estrogens through calibration curves based on peak area ratios (labeled vs. unlabeled) [1] [8]. Crucially, it enables kinetic profiling of the bidirectional conversion between estrone sulfate and estrone – a process governed by the opposing actions of STS and estrogen sulfotransferase (SULT1E1) [3] [9]. Researchers have quantified interconversion rates in human mammary tissue, revealing compartmentalized dynamics where STS activity predominates in tumor cells, maintaining local estrogen bioavailability despite systemic concentrations [7] [9]. The tracer's stability allows longitudinal tracking of isotopic enrichment in clinical studies, elucidating how hormonal fluctuations during menopause or pregnancy alter interconversion kinetics.
The cellular entry of estrone sulfate-d5 is governed by specialized transporters rather than passive diffusion, owing to its anionic sulfate group and hydrophilic nature. Organic anion transporting polypeptides (OATPs), particularly OATP2B1 (SLC02B1), mediate pH-dependent uptake across plasma membranes [2] [5]. Transport studies in Caco-2 intestinal models demonstrate that estrone sulfate-d5 uptake exhibits biphasic kinetics: a high-affinity component (Km ≈ 1.8 μM) attributed primarily to OATP2B1, and a low-affinity component (Km ≈ 1.4 mM) suggesting involvement of additional transporters [2]. The process is Na+-independent but driven by an inwardly directed H+ gradient, as evidenced by overshoot phenomena in vesicular transport assays [2] [5]. Genetic variants in SLCO2B1 significantly impact transport efficiency; the c.935G>A polymorphism reduces uptake by 40-60% in cellular models, potentially explaining interindividual variation in tissue-specific estrogen distribution [5]. Comparative studies using deuterated vs. non-deuterated estrone sulfate confirm identical transporter affinity, validating its use for in vivo transporter imaging and inhibition studies [1] [5].
Table 2: Transport Kinetics of Estrone Sulfate-d5 via OATP Isoforms
| Transporter | Tissue Expression | Km (μM) | pH Dependence | Genetic Variants Impacting Function |
|---|---|---|---|---|
| OATP2B1 | Intestine, Liver, Breast | 1.56 - 1.81 | Marked (optimum pH 5.5-6.0) | c.935G>A (reduced function), c.1457C>T (variable effects) |
| OATP1B1 | Liver (basolateral) | 13.0 | Moderate | c.521T>C (reduced function) |
| OATP1B3 | Liver (basolateral) | 40.0 | Weak | None characterized |
| OATP3A1 | Ubiquitous | Not determined | Unknown | Limited data |
Estrone sulfate-d5 tracer studies have uncovered fundamental sex-specific differences in sulfated estrogen metabolism. Females exhibit 3-5 fold higher baseline plasma concentrations of endogenous estrone sulfate compared to males (600-2500 pmol/L vs. 200-900 pmol/L), reflecting differential hormonal dynamics [3] [9]. When administering deuterated tracer, researchers observe faster clearance rates in males, attributable to androgen-enhanced expression of hepatic sulfotransferases and OATP transporters [7] [9]. Postmenopausal women demonstrate unique metabolic patterns where peripheral tissues (adipose, bone, breast) become major sites of estrone sulfate-d5 activation via STS, accounting for >75% of total-body estradiol production despite ovarian quiescence [3] [7]. Transporter expression also varies sexually; OATP2B1 protein levels in hepatocytes are 2.3-fold higher in women, potentially influencing drug-estrogen interactions for OATP2B1 substrates like statins [5] [6]. Genetic association studies using estrone sulfate-d5 quantification reveal that SLCO2B1 polymorphisms correlate with plasma coproporphyrin I/III levels (OATP biomarkers) in women but not men, suggesting sex-specific regulation of transporter function [5].
Table 3: Sex-Specific Differences in Sulfated Estrogen Physiology
| Parameter | Males | Premenopausal Females | Postmenopausal Females |
|---|---|---|---|
| Basal plasma E1S concentration | 200-900 pmol/L | 600-2500 pmol/L | 200-800 pmol/L |
| Hepatic clearance rate of E1S-d5 | 2200 L/day | 1600 L/day | 1200 L/day |
| Primary site of E1S activation | Liver | Ovaries, Liver | Adipose, Bone, Breast |
| OATP2B1 hepatic expression | Low | High | Moderate |
| Impact of SLCO2B1 c.935G>A | Minimal on E1S levels | ↑ Plasma CP I/III | ↑ Plasma pregnenolone sulfate |
ConclusionEstrone sulfate-d5 (sodium) has emerged as a critical probe for dissecting the complex dynamics of sulfated estrogen metabolism. Its deuterium labeling enables precise tracking of STS-mediated activation, OATP-facilitated transport, and sex-specific metabolic patterns that underlie hormone-dependent physiological and pathological processes. The compound continues to illuminate previously inaccessible aspects of steroid biology through advanced mass spectrometry and cellular transport studies.
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4